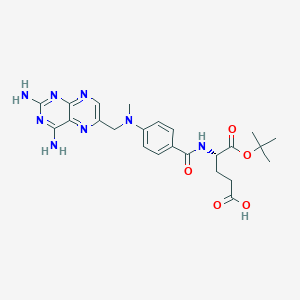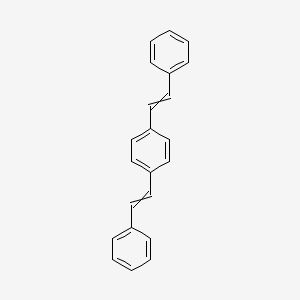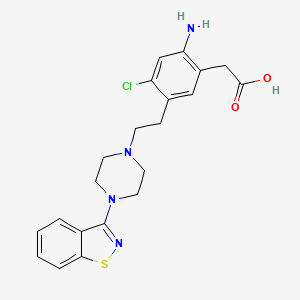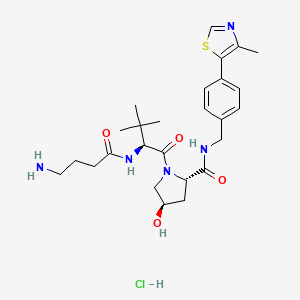
Propargyl-peg7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propargyl-peg7-amine is a compound that features a propargyl group attached to a polyethylene glycol (PEG) chain with seven ethylene glycol units, terminated with an amine group. This compound is widely used in various fields due to its unique chemical properties, which include the ability to undergo click chemistry reactions and its solubility in both aqueous and organic solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propargyl-peg7-amine can be synthesized through a multi-step process. One common method involves the reaction of propargyl alcohol with a PEG derivative. The PEG derivative is typically activated with a leaving group such as tosylate or mesylate, which then reacts with propargyl alcohol in the presence of a base to form the propargyl-PEG intermediate. This intermediate is then further reacted with ammonia or an amine to introduce the amine group at the terminal end .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts, such as manganese-based nanocatalysts, can enhance the efficiency of the reaction and reduce the environmental impact by allowing for milder reaction conditions and the use of recyclable catalysts .
Análisis De Reacciones Químicas
Types of Reactions
Propargyl-peg7-amine undergoes various types of chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form carbonyl compounds.
Reduction: The triple bond in the propargyl group can be reduced to form alkanes or alkenes.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are typical.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alkanes or alkenes.
Substitution: Various substituted amines or amides.
Aplicaciones Científicas De Investigación
Propargyl-peg7-amine is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in click chemistry reactions.
Biology: It is used to modify biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Medicine: It is employed in drug delivery systems due to its ability to enhance the solubility and stability of therapeutic agents.
Industry: It is used in the production of polymers and materials with specific properties, such as improved flexibility and biocompatibility
Mecanismo De Acción
The mechanism of action of propargyl-peg7-amine primarily involves its ability to undergo click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and selective formation of triazole linkages, which are stable and biocompatible. The propargyl group acts as the alkyne component, while the amine group can be used to attach the compound to various substrates .
Comparación Con Compuestos Similares
Similar Compounds
Propargyl alcohol: Similar in structure but lacks the PEG chain and amine group.
Propargyl amine: Similar but without the PEG chain.
PEG-amine: Contains the PEG chain and amine group but lacks the propargyl group.
Uniqueness
Propargyl-peg7-amine is unique due to its combination of the propargyl group, PEG chain, and amine group. This combination allows for versatile chemical modifications and applications in various fields, making it a valuable compound in both research and industrial settings .
Propiedades
Fórmula molecular |
C17H33NO7 |
|---|---|
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
InChI |
InChI=1S/C17H33NO7/c1-2-4-19-6-8-21-10-12-23-14-16-25-17-15-24-13-11-22-9-7-20-5-3-18/h1H,3-18H2 |
Clave InChI |
BZYBBAUUXGSTJD-UHFFFAOYSA-N |
SMILES canónico |
C#CCOCCOCCOCCOCCOCCOCCOCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,11,20,29,38,40-Hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane;lead(2+)](/img/structure/B11929070.png)
![4-[[4-[2-[6-[(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(tetrazol-1-yl)propyl]pyridin-3-yl]ethynyl]phenoxy]methyl]benzonitrile;4-methylbenzenesulfonic acid](/img/structure/B11929071.png)


![(E,4S)-4-[[5-[2-[2,6-bis(azanyl)-4-oxidanylidene-1H-pyrimidin-5-yl]ethanoylamino]-3-fluoranyl-pyridin-2-yl]carbonylamino]pent-2-enedioic acid](/img/structure/B11929107.png)
![(3aR,5S,6S,7R,7aR,E)-5-(difluoromethyl)-2-(ethylimino)hexahydro-1H-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B11929122.png)

![2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B11929140.png)


![4-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1,2,4-triazole-1-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B11929148.png)
